molecular formula C6H9ClN2OS B1322698 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride CAS No. 623931-31-7

6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride

Cat. No.: B1322698
CAS No.: 623931-31-7
M. Wt: 192.67 g/mol
InChI Key: QEKDSMUYYQIGCO-UHFFFAOYSA-N
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Description

6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride is a heterocyclic compound with a molecular weight of 193.68 g/mol . It is known for its unique structure, which includes a pyrano and thiazole ring fused together. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a pyranone derivative in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-4H-pyrano[3,4-d]thiazol-2-amine
  • 4H-Pyrano[3,4-d]thiazol-4-one
  • Thiazolo[4,5-d]pyrimidines

Uniqueness

6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride is unique due to its specific ring structure and the presence of both pyrano and thiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS.ClH/c7-6-8-4-1-2-9-3-5(4)10-6;/h1-3H2,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKDSMUYYQIGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623580
Record name 6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623931-31-7
Record name 6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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